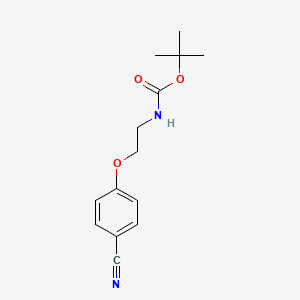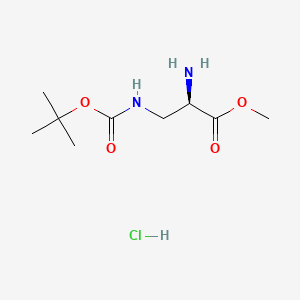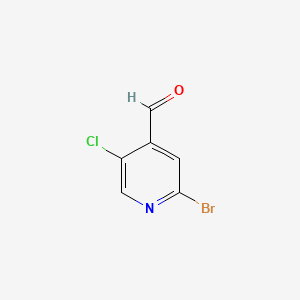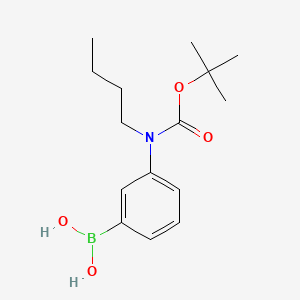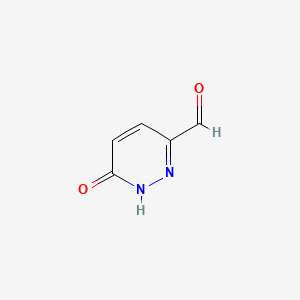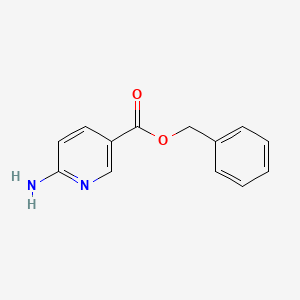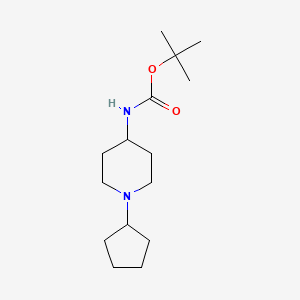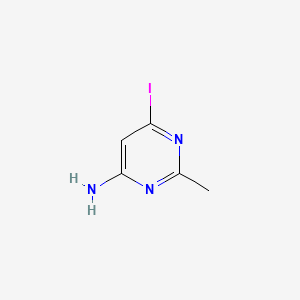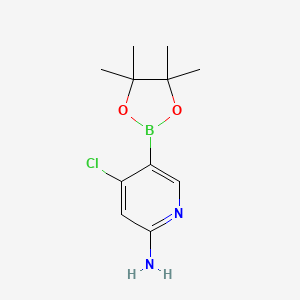
2-Chloro-3-ethoxyphenylboronic acid
Overview
Description
2-Chloro-3-ethoxyphenylboronic acid is a chemical compound with the CAS Number: 1256345-57-9 . It has a molecular weight of 200.43 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C8H10BClO3 . The InChI code for this compound is 1S/C8H10BClO3/c1-2-13-7-5-3-4-6 (8 (7)10)9 (11)12/h3-5,11-12H,2H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 200.43 . The compound is a solid at room temperature .Scientific Research Applications
Cross-Coupling Reactions
2-Chloro-3-ethoxyphenylboronic acid is instrumental in cross-coupling reactions, a fundamental process in the synthesis of complex organic molecules. It participates in the synthesis of acyclic nucleotide analogues through cross-coupling reactions, showcasing its utility in generating compounds with potential antiviral and cytostatic activity (Česnek, Hocek, & Holý, 2000). Similarly, its use in palladium-catalyzed Suzuki cross-coupling reactions to produce novel heteroarylpyridine derivatives highlights its importance in developing new pharmaceuticals and materials (Parry, Wang, Batsanov, Bryce, & Tarbit, 2002).
Supramolecular Chemistry
In supramolecular chemistry, this compound contributes to the design and synthesis of supramolecular assemblies. These assemblies are constructed through hydrogen bonds and showcase the potential of boronic acids in forming complex structures, which have implications for the development of novel materials and sensors (Pedireddi & Seethalekshmi, 2004).
Bioorthogonal Chemistry
The compound's relevance extends to bioorthogonal chemistry, where it enables rapid formation of stable boron-nitrogen heterocycles in neutral aqueous solutions. This capability is crucial for bioconjugation applications, including protein labeling and drug delivery systems, showcasing its orthogonality to biological molecules and conditions (Dilek, Lei, Mukherjee, & Bane, 2015).
Material Science
This compound also finds applications in material science, particularly in the development of light-emitting materials. Through selective synthesis processes, it can contribute to the creation of emissive fluorophores, which are vital for optical devices, sensing applications, and electronic displays (Xiong, Hu, Lei, Zhen, Zhao, Shao, Li, Zhang, & Chen, 2019).
Safety and Hazards
Future Directions
While specific future directions for 2-Chloro-3-ethoxyphenylboronic acid are not available in the retrieved data, boronic acids and their derivatives are of significant interest in various fields, including medicinal chemistry, materials science, and chemical biology. They are valuable building blocks in organic synthesis .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-ethoxyphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in this pathway by providing the organoboron reagent needed for the reaction .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is highly valuable in organic synthesis, enabling the creation of complex organic compounds from simpler precursors .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of other functional groups in the reaction environment could potentially affect the efficiency of the reaction. Additionally, the stability of the compound may be affected by factors such as temperature, pH, and the presence of other reactive species in the environment.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloro-3-ethoxyphenylboronic acid are largely defined by its role in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the compound acts as a nucleophile, being transferred from boron to palladium during the transmetalation process . This interaction with palladium, a transition metal, is a key aspect of its biochemical behavior .
Molecular Mechanism
The molecular mechanism of this compound is best understood in the context of the Suzuki-Miyaura cross-coupling reaction . In this reaction, the compound undergoes transmetalation, a process where it is transferred from boron to palladium . This process is crucial for the formation of new carbon-carbon bonds .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely related to its stability. As a boronic acid derivative, it is relatively stable, which makes it a valuable reagent in various chemical reactions .
properties
IUPAC Name |
(2-chloro-3-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKFCKITYLGIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681530 | |
| Record name | (2-Chloro-3-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256345-57-9 | |
| Record name | Boronic acid, B-(2-chloro-3-ethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-3-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



